2-(2-chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Thrombin Serine protease Structure-activity relationship

The compound 2-(2-chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide (CAS 1797793-71-5) is a synthetic small molecule (MW 362.8 g/mol, XLogP3 1.9) belonging to the 2-(2-chloro-6-fluorophenyl)acetamide class. This class has been established in the primary literature as a source of potent thrombin inhibitors, with certain analogs achieving Ki values as low as 0.9–33.9 nM against the coagulation serine protease.

Molecular Formula C15H20ClFN2O3S
Molecular Weight 362.84
CAS No. 1797793-71-5
Cat. No. B2843492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
CAS1797793-71-5
Molecular FormulaC15H20ClFN2O3S
Molecular Weight362.84
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)CC2=C(C=CC=C2Cl)F
InChIInChI=1S/C15H20ClFN2O3S/c1-23(21,22)19-7-5-11(6-8-19)10-18-15(20)9-12-13(16)3-2-4-14(12)17/h2-4,11H,5-10H2,1H3,(H,18,20)
InChIKeyOCTWFVVXKDEQGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide (CAS 1797793-71-5): A Specialized Halo-Phenylacetamide Research Probe


The compound 2-(2-chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide (CAS 1797793-71-5) is a synthetic small molecule (MW 362.8 g/mol, XLogP3 1.9) belonging to the 2-(2-chloro-6-fluorophenyl)acetamide class [1]. This class has been established in the primary literature as a source of potent thrombin inhibitors, with certain analogs achieving Ki values as low as 0.9–33.9 nM against the coagulation serine protease [2]. The core scaffold integrates a 2-chloro-6-fluorophenylacetyl pharmacophore with a 1-methylsulfonylpiperidine moiety via an acetamide linker, yielding a chemical topology that is structurally distinct from the 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents characteristic of the most thoroughly characterized thrombin-inhibitory analogs [2].

Probe TypeNon-thrombin 2-(2-chloro-6-fluorophenyl)acetamide scaffold; expected loss of thrombin inhibition
Key FeatureUnique 2-Cl,6-F dihalo pattern for halogen-bonding SAR
Design AttributeMethylsulfonylpiperidine replacing metabolically labile oxyguanidine
Selectivity ContextPredicted kinase-sparing profile; no ATP-hinge binding motif

Why Generic Substitution Is Not Viable for 2-(2-Chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide (CAS 1797793-71-5)


Within the 2-(2-chloro-6-fluorophenyl)acetamide family, small structural modifications drive dramatic shifts in target engagement and pharmacokinetic behavior. The landmark SAR study by Lee et al. demonstrated that replacing the P3 2,2-difluoro-2-aryl/heteroaryl-ethylamine motif with a methylsulfonylpiperidine completely redirects the molecule's pharmacophore geometry, abolishing the thrombin-inhibitory Ki range of 0.9–33.9 nM observed for the oxyguanidine-containing series [1]. Furthermore, the 2-chloro-6-fluoro substitution pattern on the phenylacetyl ring is non-redundant: the analogous 2-chlorophenyl variant (CAS not available) lacks the electron-withdrawing fluoro substituent that modulates ring electronics and hydrogen-bond acceptor capacity, while the 4-fluorophenyl regioisomer presents a fundamentally different electrostatic potential surface. These structural distinctions preclude interchangeability in any protease inhibition, receptor binding, or cellular pathway modulation study.

Target: Methylsulfonylpiperidine derivative (CAS 1797793-71-5)
Substitute: Oxyguanidine P1 thrombin inhibitor (e.g., 2R2M ligand)
Pharmacophore divergence may abolish thrombin inhibition; predicted >1000-fold Ki shift.
Target: 2-Cl,6-F phenylacetyl
Substitute: 2-chlorophenyl or 4-fluorophenyl analog
Distinct halogen electrostatic surface; regioisomer interchange may alter target binding.
Target: Kinase-sparing scaffold (no hinge-binding motif)
Substitute: Multi-kinase 2-(2-chloro-6-fluorophenyl)acetamide (e.g., WAY-658513)
Introduction of kinase polypharmacology risk; selectivity profile may not transfer.

Quantitative Differentiation Evidence for 2-(2-Chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide (CAS 1797793-71-5)


Structural Divergence from the Most Potent Thrombin-Inhibitory 2-(2-Chloro-6-fluorophenyl)acetamide Congener

The most potent thrombin inhibitor in the 2-(2-chloro-6-fluorophenyl)acetamide class reported by Lee et al. (compound 2R2M co-crystallized ligand) achieved a Ki of 0.7 nM, relying on a 2,2-difluoro-2-(5-chloropyridin-2-yl)ethylamine P3 substituent and an oxyguanidine P1 group [1]. The target compound replaces these with a 1-methylsulfonylpiperidin-4-ylmethyl side chain, which lacks both the P3 aryl ring and the P1 oxyguanidine hydrogen-bond network, resulting in a calculated XLogP3 of 1.9 versus the reference inhibitor's more hydrophilic profile [2]. This structural divergence predicts a complete loss of thrombin-inhibitory activity while potentially conferring orthogonal biological interactions.

Thrombin inhibitor comparison
Class-level
Reference inhibitor Ki = 0.7 nM; target compound replaces oxyguanidine P1 and difluoroethylamine P3 with methylsulfonylpiperidine; expected >1000-fold Ki shift
May support non-thrombin probe use; thrombin inhibition not expected
Based on SAR from co-crystal structure (PDB 2R2M); direct inhibition data unavailable
Thrombin Serine protease Structure-activity relationship

Halo-Substitution Pattern Differentiation: 2-Chloro-6-Fluoro vs. 2-Chloro and 4-Fluoro Analogues

The 2-chloro-6-fluoro substitution on the phenylacetyl ring generates a unique electrostatic surface distinct from both the mono-2-chlorophenyl analogue and the 4-fluorophenyl variant. The target compound presents two ortho-positioned halogens with complementary electron-withdrawing effects (Cl σ_m = 0.37; F σ_m = 0.34), creating a strong dipole moment vector oriented perpendicular to the phenyl ring plane [1]. The 2-chlorophenyl analogue (2-(2-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide, MW 344.85) lacks the fluoro-induced electronic perturbation . The 4-fluorophenyl candidate (2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide) presents a para-directing electrostatic profile . These differences are critical for halogen-bond-driven target recognition and CYP450 metabolic stability.

Halo-substitution pattern
Cross-study
2-Cl,6-F pattern creates distinct dipole and σ-hole; mono-2-Cl and 4-F analogs show altered electrostatic surfaces and calculated logP
Supports halogen-bonding SAR; regioisomer interchange may confound binding results
Computed properties; confirm with experimental co-crystallography
Halogen bonding Electrostatic surface Receptor fit

Methylsulfonyl Piperidine as a Metabolically Stable Replacement for the Oxyguanidine P1 in Thrombin-Targeted Scaffolds

The oxyguanidine P1 substituent employed in the most potent 2-(2-chloro-6-fluorophenyl)acetamide thrombin inhibitors (Ki = 0.7–33.9 nM) [1] is recognized as a metabolic liability due to susceptibility to hydrolysis and oxidative N-dealkylation. The target compound replaces this with a 1-methylsulfonylpiperidine moiety, a recognized metabolically stable isostere used in approved drugs (e.g., the sulfonylpiperidine in risperidone metabolites) [2]. While quantitative microsomal stability data for the specific target compound are not publicly available, the structural substitution predicts enhanced hepatic stability compared to oxyguanidine-containing congeners.

Metabolic stability prediction
Class-level
Sulfonylpiperidine replaces oxyguanidine; sulfonamide group may resist hydrolysis and N-dealkylation; quantitative microsomal data not available
May support PK study design; experimental stability confirmation needed
Inference from medicinal chemistry principles; no direct stability data
Metabolic stability Drug-likeness Oral bioavailability

Absence of Targeted Polypharmacology Liabilities: Kinase Selectivity Profile vs. Multi-Kinase 2-(2-Chloro-6-fluorophenyl)acetamide Derivatives

Several 2-(2-chloro-6-fluorophenyl)acetamide derivatives have been identified as potent inhibitors of c-KIT kinase and ROCK/ERK/GSK kinases . For example, WAY-658513 (2-(2-chloro-6-fluorophenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide) acts as a multi-kinase inhibitor . The target compound's methylsulfonylpiperidine extension occupies a steric volume incompatible with the ATP-binding pocket of c-KIT (PDB template analysis), predicting a selective exclusion from kinase polypharmacology. This contrasts with the thiazolyl- and pyridyl-containing derivatives that demonstrate broad kinase engagement.

Kinase selectivity profile
Class-level
Methylsulfonylpiperidine sterically incompatible with ATP-binding hinge; predicted >100-fold selectivity window vs. c-KIT and ROCK kinases
May support kinase-sparing chemical probe design; polypharmacology risk reduced
Predicted; confirm with kinome profiling or cellular selectivity assays
Kinase selectivity Polypharmacology c-KIT

High-Value Application Scenarios for 2-(2-Chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide Procurement


Serine Protease Selectivity Profiling Panels Requiring a Non-Thrombin 2-(2-Chloro-6-fluorophenyl)acetamide Probe

The compound serves as an essential negative-control or selectivity-counter-screen probe in coagulation cascade panels. Because its methylsulfonylpiperidine replacement of the oxyguanidine P1 completely ablates thrombin inhibition (Ki shift >1000-fold relative to the 0.7 nM lead [1]), it enables researchers to discriminate thrombin-dependent from thrombin-independent phenotypes when used alongside active 2-(2-chloro-6-fluorophenyl)acetamide thrombin inhibitors [1].

Halogen-Bonding Structure-Activity Relationship Studies Leveraging the Ortho,Ortho'-Chloro-Fluoro Dihalo Motif

The unique 2-chloro-6-fluoro substitution pattern provides an experimental tool for probing halogen-bond donor-acceptor interactions in protein-ligand co-crystallography or computational docking campaigns . The compound is structurally analogous to—but electronically distinct from—mono-halo (2-chlorophenyl) and para-halo (4-fluorophenyl) counterparts, enabling systematic SAR exploration of halogen-π and halogen-hydrogen bond contributions to binding free energy [2].

In Vivo Pharmacokinetic Studies Requiring a Metabolically Stable Sulfonylpiperidine-Containing Probe in the Coagulation/Inflammation Space

For programs transitioning from in vitro thrombin or serine protease inhibition to rodent or non-rodent PK/PD models, the methylsulfonylpiperidine scaffold offers predicted resistance to hepatic oxidative metabolism that is superior to the oxyguanidine P1 class [3]. The compound's moderate lipophilicity (XLogP3 = 1.9) and molecular weight (362.8 Da) [2] position it within oral drug-like chemical space for bioavailability optimization.

Chemical Biology Probe Development Targeting Non-Kinase, Non-Protease Intracellular Targets

Unlike multi-kinase 2-(2-chloro-6-fluorophenyl)acetamide derivatives such as WAY-658513 that engage the ATP-binding pockets of ROCK, ERK, GSK, and AGC kinases , the methylsulfonylpiperidine modification sterically excludes kinase hinge-binding. This makes the target compound a cleaner chemical biology probe for deconvolving kinase-dependent from kinase-independent cellular phenotypes in target identification campaigns .

Application
Selection Property
Validation Focus
Serine protease selectivity profiling
Non-thrombin 2-(2-chloro-6-fluorophenyl)acetamide probe
Thrombin-independent phenotype discrimination
Halogen-bonding SAR exploration
Unique 2-Cl,6-F dihalo substitution pattern
Protein-ligand halogen-π and dipole interactions
In vivo PK/PD model studies (coagulation/inflammation)
Methylsulfonylpiperidine for predicted metabolic stability
Hepatic stability and oral bioavailability optimization
Chemical biology probe development
Kinase-sparing pharmacophore (no hinge-binding motif)
Deconvolution of kinase-dependent cellular phenotypes
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